molecular formula C10H10BrNO2 B15247957 2-(2-Bromo-3,4-dimethoxyphenyl)acetonitrile CAS No. 72912-39-1

2-(2-Bromo-3,4-dimethoxyphenyl)acetonitrile

Cat. No.: B15247957
CAS No.: 72912-39-1
M. Wt: 256.10 g/mol
InChI Key: DUDRWPAFARHZKZ-UHFFFAOYSA-N
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Description

2-(2-Bromo-3,4-dimethoxyphenyl)acetonitrile is an organic compound with the molecular formula C10H10BrNO2 It is a derivative of acetonitrile, where the phenyl ring is substituted with bromine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-3,4-dimethoxyphenyl)acetonitrile typically involves the bromination of 3,4-dimethoxyphenylacetonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for efficiency and yield. The product is typically purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-3,4-dimethoxyphenyl)acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Bromo-3,4-dimethoxyphenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-3,4-dimethoxyphenyl)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The bromine and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of various bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

72912-39-1

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

2-(2-bromo-3,4-dimethoxyphenyl)acetonitrile

InChI

InChI=1S/C10H10BrNO2/c1-13-8-4-3-7(5-6-12)9(11)10(8)14-2/h3-4H,5H2,1-2H3

InChI Key

DUDRWPAFARHZKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CC#N)Br)OC

Origin of Product

United States

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